(5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone
Description
The compound "(5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone" features a fused benzopyrano-pyridine core with a 2-hydroxyphenyl ketone substituent. This structure combines a heterocyclic scaffold (common in bioactive molecules) with a phenolic group, which may enhance solubility and receptor interactions.
Properties
IUPAC Name |
5H-chromeno[4,3-b]pyridin-3-yl-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-16-7-3-1-5-14(16)19(22)12-9-13-11-23-17-8-4-2-6-15(17)18(13)20-10-12/h1-10,21H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTIXHIVACFCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=CC(=C2)C(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569902 | |
| Record name | (5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178808-84-9 | |
| Record name | (5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (5H- Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzopyrano-pyridine framework with a hydroxylated phenyl group. This unique arrangement is believed to contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, flavonoids, which share structural similarities with benzopyran derivatives, have been shown to scavenge free radicals effectively, thus reducing oxidative stress in cells. The antioxidant activity can be quantitatively measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Antimicrobial Activity
The compound has been screened for antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Candida albicans | 100 |
Anticancer Activity
Recent studies suggest that the compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study: A study conducted on MCF-7 breast cancer cells reported a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.
The biological activities of (5H- Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound may donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Gene Regulation: The ability to modulate gene expression related to apoptosis and cell cycle progression has been observed in related compounds.
Scientific Research Applications
Medicinal Chemistry
The benzopyrano-pyridine derivatives have shown significant promise in medicinal chemistry, particularly for their antioxidant and anti-inflammatory properties. Research indicates that these compounds can inhibit various enzymes involved in inflammatory pathways, making them potential candidates for treating diseases like arthritis and other inflammatory conditions.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of benzopyrano-pyridine exhibited a dose-dependent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound's ability to modulate these pathways suggests its potential use in developing anti-inflammatory drugs .
Anticancer Research
Recent investigations have highlighted the anticancer properties of (5H- Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: Apoptosis Induction
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in increased levels of apoptotic markers and decreased cell viability. This suggests its potential application as a chemotherapeutic agent .
Synthetic Applications
The unique structure of (5H- Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone makes it an excellent precursor for further chemical modifications. It can serve as a building block in the synthesis of more complex organic molecules.
Synthetic Pathway Example
A synthetic route involves the reaction of 2-hydroxybenzaldehyde with pyridine derivatives under acidic conditions to yield this compound. Such methods are valuable for producing novel derivatives with enhanced biological activities .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Activity
- Antiallergic Effects: 5H-[1]Benzopyrano[2,3-b]pyridine derivatives (e.g., 5-oxo analogs) show histamine release inhibition (IC₅₀: 0.1–10 μM) . The target compound’s hydroxyl group may enhance binding to histamine receptors.
- Anticancer Potential: Protosappanin C (a benzopyrano-pyran derivative from ) inhibits cancer cell proliferation (IC₅₀: 5–20 μM). Structural similarities suggest the target compound may share this activity .
- Solubility vs. Activity : Hydroxyl groups (target compound) improve water solubility compared to methoxy or alkylated analogs (e.g., ), but may reduce membrane permeability .
Physico-Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
